[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound featuring two pyrazole rings substituted with methyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. Common synthetic routes include:
Formation of Pyrazole Rings: The initial step involves the formation of the pyrazole rings through cyclization reactions of appropriate precursors.
Substitution Reactions: Methyl and trifluoromethyl groups are introduced via substitution reactions using reagents like methyl iodide and trifluoromethyl iodide.
Coupling Reactions: The final step involves coupling the two pyrazole rings through a methylene bridge, often using reagents like formaldehyde under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide or trifluoromethyl iodide in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole carboxylic acids, while reduction may produce pyrazole derivatives with reduced functional groups.
Scientific Research Applications
(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Aminomethyl)phenyl]-N,N-dimethylamine
- Levalbuterol Related Compound D
- Dichloroanilines
Uniqueness
(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to its dual pyrazole structure with distinct methyl and trifluoromethyl substitutions. This structural configuration imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C12H16F3N5 |
---|---|
Molecular Weight |
287.28 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C12H16F3N5/c1-8-5-17-20(3)10(8)7-16-6-9-4-11(12(13,14)15)18-19(9)2/h4-5,16H,6-7H2,1-3H3 |
InChI Key |
NEBUPRADXSIWDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCC2=CC(=NN2C)C(F)(F)F |
Origin of Product |
United States |
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